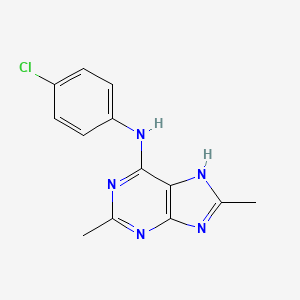![molecular formula C6H13NO3Te B14343755 2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid CAS No. 92674-28-7](/img/structure/B14343755.png)
2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid is an organotellurium compound with a unique structure that includes a tellurium atom bonded to a hydroxypropylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid typically involves the reaction of tellurium tetrachloride with an appropriate hydroxypropylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Substituted hydroxypropylamine derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid involves its interaction with molecular targets such as enzymes and reactive oxygen species. The tellurium atom can participate in redox reactions, modulating the activity of enzymes and scavenging free radicals. This compound can also form complexes with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-seleninic acid: Similar structure but with selenium instead of tellurium.
2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-sulfinic acid: Similar structure but with sulfur instead of tellurium.
Uniqueness
2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid is unique due to the presence of the tellurium atom, which imparts distinct redox properties and reactivity compared to its sulfur and selenium analogs. This uniqueness makes it a valuable compound for specific applications in redox chemistry and biochemistry.
Propriétés
Numéro CAS |
92674-28-7 |
|---|---|
Formule moléculaire |
C6H13NO3Te |
Poids moléculaire |
274.8 g/mol |
Nom IUPAC |
2-hydroxy-3-(prop-2-enylamino)propane-1-tellurinic acid |
InChI |
InChI=1S/C6H13NO3Te/c1-2-3-7-4-6(8)5-11(9)10/h2,6-8H,1,3-5H2,(H,9,10) |
Clé InChI |
KSCGMDZYUBHEHS-UHFFFAOYSA-N |
SMILES canonique |
C=CCNCC(C[Te](=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


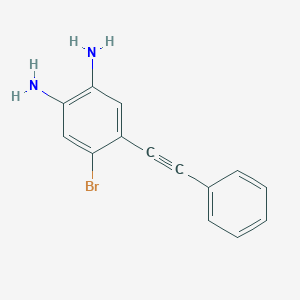
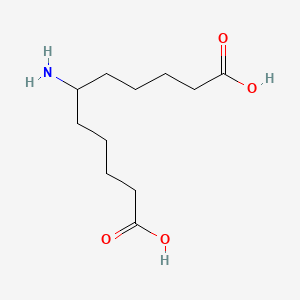
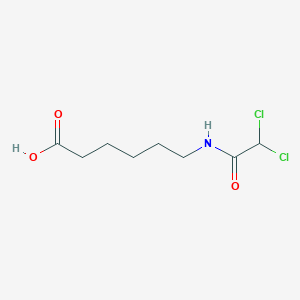
silane](/img/structure/B14343692.png)
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
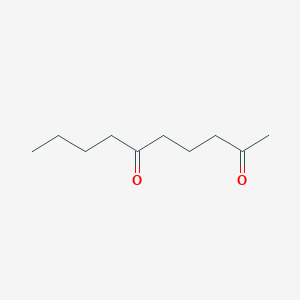
![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)
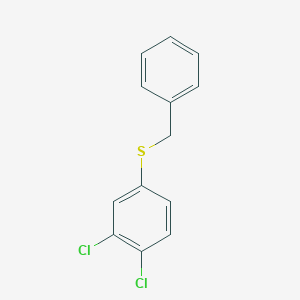

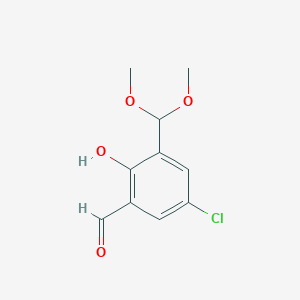
![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)

